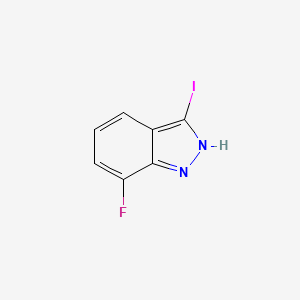

7-Fluoro-3-iodo-1H-indazole

Beschreibung

The Significance of 1H-Indazole Derivatives in Contemporary Scientific Disciplines

1H-indazole and its derivatives are of paramount importance in medicinal chemistry and materials science. derpharmachemica.com The unique structural and electronic properties of the indazole nucleus make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. pnrjournal.com This has led to the development of numerous compounds with significant pharmacological activities. nih.govderpharmachemica.com

In the field of medicine, indazole derivatives have been successfully incorporated into drugs exhibiting a broad spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govscispace.comnih.gov For instance, several kinase inhibitors used in oncology feature the 1H-indazole core, highlighting its critical role in the design of targeted cancer therapies. mdpi.comnih.gov The ability of the indazole structure to form hydrogen bonds and engage in various intermolecular interactions is key to its success as a pharmacophore. nih.gov

Beyond medicine, the applications of indazole derivatives extend to materials science, where they are explored for use in the creation of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The tunable electronic nature of the indazole ring system allows for the design of materials with specific and desirable photophysical properties.

Contextualization of 7-Fluoro-3-iodo-1H-indazole within Halogenated Indazole Chemistry

Within the broader class of indazole derivatives, halogenated indazoles represent a particularly important subclass. The introduction of halogen atoms onto the indazole scaffold provides a powerful tool for modulating the physicochemical and biological properties of the molecule. rsc.orgnih.gov Halogenation can influence factors such as metabolic stability, binding affinity to biological targets, and reactivity in further chemical transformations. rsc.orgnih.gov

This compound is a prime example of a di-halogenated indazole that serves as a versatile building block in organic synthesis. The presence of two different halogen atoms at specific positions (a fluorine at position 7 and an iodine at position 3) offers orthogonal reactivity, allowing for selective functionalization. researchgate.net The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions than the carbon-fluorine bond, enabling the sequential introduction of different substituents. chim.it This strategic placement of halogens makes this compound a highly valuable intermediate for the synthesis of complex, polysubstituted indazole derivatives. researchgate.net

The synthesis of such halogenated indazoles often involves multi-step reaction sequences starting from commercially available precursors. For instance, the synthesis of a related compound, 4-Bromo-6-fluoro-3-iodo-1H-indazole, involves steps like fluorination and iodination under controlled conditions. Similar strategies are employed for the preparation of this compound, often starting from a corresponding fluoro-indazole and introducing the iodine atom at the 3-position. mdpi.com

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 944904-38-5 |

| Molecular Formula | C7H4FIN2 |

| Molecular Weight | 262.03 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, in an inert atmosphere and dark place |

| Purity | ≥98% |

| InChI Key | NZLJQLITHWOQBC-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.comambeed.combldpharm.com

The strategic importance of this compound lies in its capacity to act as a precursor for a wide range of more complex molecules. The differential reactivity of the C-I and C-F bonds allows chemists to selectively introduce various functional groups, paving the way for the creation of novel compounds with tailored properties for applications in drug discovery and materials science. chim.it

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLJQLITHWOQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696312 | |

| Record name | 7-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-38-5 | |

| Record name | 7-Fluoro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 7 Fluoro 3 Iodo 1h Indazole and Functionalized Indazole Analogs

Direct Halogenation Approaches for 3-Iodo-1H-indazoles

Direct halogenation, particularly iodination, at the C3 position of the indazole ring is a fundamental transformation for introducing a versatile synthetic handle. This section examines the regioselectivity of this reaction and the influence of substituents, such as fluorine, on the reaction outcome.

Regioselective Iodination at the C3 Position

The C3 position of the 1H-indazole ring is susceptible to electrophilic iodination. A common method for the synthesis of 3-iodo-1H-indazole involves the reaction of 1H-indazole with iodine in the presence of a base, such as potassium hydroxide (B78521), in a solvent like dimethylformamide (DMF). mdpi.com This method provides a direct route to the C3-iodinated product. mdpi.com The use of N-iodosuccinimide (NIS) in conjunction with a catalytic amount of trifluoroacetic acid also serves as a mild and effective method for the regioselective iodination of electron-rich aromatic compounds. organic-chemistry.org The active iodinating species in this case is believed to be in situ generated iodine trifluoroacetate. organic-chemistry.org Another approach involves the use of iodine and silver nitrate (B79036) for the ortho-selective iodination of aryl boronic acids, a method that can be adapted for heterocyclic systems. tcichemicals.com

Influence of Fluorine Substitution on Iodination Pathways

The presence of a fluorine atom on the indazole ring can significantly influence the electronic properties and reactivity of the molecule. The strong electron-withdrawing nature of fluorine at the 7-position is expected to decrease the electron density of the benzene (B151609) ring, potentially affecting the regioselectivity and rate of electrophilic substitution reactions like iodination. While specific studies on the direct iodination of 7-fluoro-1H-indazole are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that the fluorine atom would deactivate the ring, making iodination more challenging compared to the unsubstituted parent indazole. The precise impact on the regioselectivity between the C3 position and other positions on the benzene ring would depend on the interplay of inductive and resonance effects of both the fluorine and the pyrazole (B372694) ring.

Metal-Catalyzed Cross-Coupling Reactions for Indazole Functionalization

The carbon-iodine bond at the C3 position of 7-fluoro-3-iodo-1H-indazole is a key functional group for further molecular elaboration through metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized indazole analogs.

Palladium-Mediated C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. In the context of 3-iodoindazoles, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups at the C3 position. mdpi.commdpi.comresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄, in the presence of a base and an organoboronic acid or ester. mdpi.comnih.gov The use of microwave irradiation can expedite the C3-vinylation of unprotected 3-iodoindazoles. mdpi.comresearchgate.net

A study on the C3-functionalization of 1H-indazole through Suzuki-Miyaura coupling highlighted that ferrocene-based divalent palladium complexes can exhibit excellent catalytic activity. mdpi.comresearchgate.net The choice of solvent can also be crucial, with ionic liquids showing promise in improving yields and facilitating catalyst recycling. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Iodoindazoles

| Catalyst | Base | Coupling Partner | Product | Yield | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | N-Boc-2-pyrroleboronic acid | 5-(1-Ethyl-1H-indazol-5-yl)-1H-pyrrole-1-carboxylic acid tert-butyl ester | High | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | Arylboronic acids | 3-Arylindazoles | Good | nih.gov |

| PdCl₂(dppf) | Not specified | Organoboronic acids | C3-functionalized 1H-indazoles | High | mdpi.comresearchgate.net |

| Not specified | Not specified | Pinacol (B44631) vinyl boronate | 3-Vinylindazoles | Moderate to Excellent | mdpi.comresearchgate.net |

This table is for illustrative purposes and synthesizes data from multiple sources.

Copper-Mediated and Other Transition Metal-Catalyzed Transformations

While palladium catalysis is dominant, copper-mediated reactions also play a significant role in the functionalization of indazoles. Copper catalysts can be used for N-arylation and in combination with palladium for Sonogashira coupling reactions. researchgate.netmdpi.com The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a valuable tool for introducing alkynyl moieties at the C3 position of 3-iodoindazoles. mdpi.comresearchgate.net This reaction typically uses a combination of a palladium catalyst and a copper co-catalyst, such as CuI. mdpi.com

Furthermore, other transition metals like rhodium have been employed for C-H activation and functionalization of the indazole core, offering alternative pathways to substituted indazoles. mdpi.com Cobalt-catalyzed C-H bond functionalization cascades have also been developed for the synthesis of indazole derivatives. nih.gov

Intramolecular Annulation and Cyclization Strategies in 1H-Indazole Synthesis

In addition to the functionalization of a pre-formed indazole core, intramolecular cyclization strategies provide powerful methods for the de novo synthesis of the 1H-indazole ring system itself. These methods often involve the formation of the pyrazole ring onto a functionalized benzene precursor.

One notable approach is the intramolecular Ullmann-type reaction. acs.orgthieme-connect.com This copper-catalyzed cyclization can be used to form the N-N bond of the indazole ring from a suitably substituted precursor, such as a hydrazone derived from an ortho-haloaryl aldehyde. acs.orgthieme-connect.com This strategy has been successfully applied to the synthesis of fluorinated indazoles. acs.org

Electrochemical methods have also emerged as a green and efficient alternative for constructing the 1H-indazole scaffold. rsc.orgfrontiersin.org These methods can proceed via intramolecular C-H amination or C-H/N-H coupling under metal-free conditions, offering a sustainable route to a variety of substituted indazoles. rsc.orgfrontiersin.org

Novel Routes for the Synthesis of 7-Fluoro-1H-Indazole Precursors

The development of efficient and innovative synthetic methodologies for obtaining precursors to 7-fluoro-1H-indazole is critical for the advancement of medicinal chemistry and materials science. These precursors, primarily substituted fluorinated anilines and benzaldehydes, serve as foundational building blocks for constructing the indazole core. Recent research has focused on creating novel synthetic pathways that offer improvements in terms of yield, safety, scalability, and functional group tolerance over traditional methods.

A significant area of innovation involves the strategic synthesis of functionalized aniline (B41778) derivatives. One such precursor is 2-bromo-4-fluoroaniline. A modern approach to its synthesis begins with the readily available 4-fluoroaniline. The process involves an acetylation step, followed by a carefully controlled bromination reaction. This two-step method provides a reliable route to 2-bromo-4-fluoroacetanilide, which can then be hydrolyzed to the desired aniline precursor. google.comgoogle.com A notable innovation in the bromination step is the use of hydrobromic acid in the presence of an oxidizing agent, such as hydrogen peroxide. google.com This approach is advantageous as it avoids the use of elemental bromine, reduces the formation of di-brominated by-products, and thereby increases the yield of the target compound. google.com

Another important precursor is 2,3-difluorobenzaldehyde, which can be cyclized to form the 7-fluoro-1H-indazole ring system. chemicalbook.com The synthesis of this precursor often starts from 1,2,3-trifluorobenzene. Methodologies have been developed for the efficient formylation of such compounds to produce the desired aldehyde. This precursor is particularly useful as it directly possesses the fluorine atom at the required position for the final 7-fluoro-1H-indazole structure. The subsequent reaction with hydrazine (B178648) hydrate (B1144303) provides a direct route to the indazole core. chemicalbook.com

A multi-step, yet highly strategic, route has been developed starting from 2,3-difluorobenzoic acid. researchgate.net This sophisticated pathway involves a sequence of reactions, including bromination and amidation, to generate a complex precursor that is then cyclized to form a functionalized indazole derivative. researchgate.net This method highlights a modern approach where the precursor is designed to carry multiple functional groups that allow for further diversification of the final indazole product.

The tables below summarize the research findings for these novel synthetic routes.

Table 1: Synthesis of 2-Bromo-4-fluoroaniline Precursors

| Starting Material | Key Reagents | Reaction Steps | Key Conditions | Product | Ref. |

| 4-Fluoroaniline | Acetic anhydride, Bromine, Hydrogen peroxide | 1. Acetylation2. Bromination | 1. 55-100 °C2. 50-60 °C | 2-Bromo-4-fluoroacetanilide | google.com |

| 4-Fluoroaniline | Acetic anhydride, Hydrobromic acid, Oxidizing agent (e.g., H₂O₂) | 1. Acetylation2. Bromination | 1. N/A2. 30-60 °C | 2-Bromo-4-fluoroacetanilide | google.com |

| 4-Fluoroaniline | N-Bromosuccinimide (NBS), N,N-dimethylformamide (DMF) | Bromination | Room temperature to moderate heating | 2-Bromo-4-fluoroaniline | chemicalbook.com |

Table 2: Synthesis of Substituted Benzaldehyde Precursors for 7-Fluoro-1H-Indazole

| Starting Material | Key Reagents | Reaction Type | Product | Subsequent Reaction to Indazole | Ref. |

| 2,3-Difluorobenzaldehyde | Hydrazine hydrate | Cyclization | 7-Fluoro-1H-indazole | N/A (Direct Synthesis) | chemicalbook.com |

| 2,3-Difluorobenzoic acid | Various (multi-step) | Bromination, Amidation, etc. | Functionalized Amide Precursor | Grignard reaction, Cyclization | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 3 Iodo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of each atom within the 7-Fluoro-3-iodo-1H-indazole structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the aromatic ring currents. The protons on the benzene (B151609) ring portion are expected to appear as a complex multiplet system due to proton-proton and proton-fluorine couplings. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.30 - 7.50 | Doublet of doublets (dd) | J(H-F), J(H-H) |

| H-5 | 6.90 - 7.10 | Triplet of doublets (td) | J(H-H), J(H-F) |

| H-6 | 7.15 - 7.35 | Doublet of doublets (dd) | J(H-H), J(H-F) |

| N-H | 13.0 - 14.0 | Broad singlet (br s) | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would show seven distinct carbon signals. The carbon atom attached to the highly electronegative fluorine atom (C-7) will exhibit a large coupling constant (¹JCF) and a significant downfield shift. The C-3 carbon, bonded to iodine, is expected to appear at a relatively upfield chemical shift due to the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 90 - 95 |

| C-3a | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 120 - 125 |

| C-6 | 110 - 115 (doublet, J(C-F)) |

| C-7 | 155 - 160 (doublet, ¹J(C-F)) |

| C-7a | 125 - 130 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected monoisotopic mass can be calculated with high precision.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 262.9458 |

| [M-H]⁻ | 260.9301 |

The experimental observation of a mass matching these calculated values to within a few parts per million (ppm) would provide strong evidence for the molecular formula C₇H₄FIN₂.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation pathways of this compound would likely involve the loss of iodine, fluorine, and potentially the cleavage of the indazole ring. Analysis of these fragmentation patterns can further corroborate the proposed structure. Common fragmentation would likely involve the loss of the iodine atom (127 Da) and subsequent fragmentation of the remaining fluoro-indazole core.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. While a specific, complete IR spectrum for this compound is not widely published, analysis of related 3-iodo-1H-indazole compounds allows for the confident prediction of its characteristic absorption bands. The key vibrational frequencies are associated with the N-H bond of the pyrazole (B372694) ring, the aromatic C-H and C=C bonds of the fused ring system, and the distinctive C-F and C-I bonds.

The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3200 cm⁻¹, a characteristic feature for N-H groups involved in intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically manifest just above 3000 cm⁻¹. The C-F stretching frequency is anticipated in the 1250-1000 cm⁻¹ region, while the C-I stretching vibration, involving a heavy atom, is expected at a much lower frequency, typically below 500 cm⁻¹.

Table 1: Expected IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| N-H | Stretch | 3100 - 3200 | |

| Aromatic C-H | Stretch | ~3100 | |

| Aromatic C=C | Stretch | 1600 - 1450 | |

| C-F | Stretch | 1250 - 1000 | N/A |

| C-I | Stretch | ~424 |

This table is predictive, based on data from analogous compounds, as a full experimental spectrum for this compound is not available in the cited literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule's conjugated system. The 1H-indazole core, being a 10 π-electron aromatic system, is expected to exhibit strong UV absorption arising from π→π* transitions. The presence of auxochromic (F) and bathochromic (I) substituents on the benzene ring, along with the pyrazole moiety, influences the precise wavelengths of maximum absorption (λ_max).

Specific experimental UV-Vis data for this compound is not detailed in the available literature. However, related indazole structures are known to absorb in the UV region. For instance, the stability of some indazole derivatives can be monitored by observing the absorption maximum around 260 nm. The extended π-conjugation in the indazole system is the primary reason for its UV activity. It is anticipated that this compound would display one or more strong absorption bands in the 250-350 nm range, characteristic of the π→π* transitions within its bicyclic aromatic structure.

Table 2: Predicted Electronic Transition Data for this compound

| Transition Type | Chromophore | Expected Absorption Range (λ_max) | Reference |

| π→π* | Indazole aromatic system | 250 - 350 nm |

This table is predictive, based on general principles and data from related heterocyclic compounds, as specific experimental data for this compound is not available in the cited literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent this compound is not publicly documented, a co-crystal structure of a closely related derivative, 5-(5-Fluoro-3-iodo-1H-indazol-7-yl)-1-(1-(4-fluorophenyl)ethyl)pyrimidine-2,4(1H,3H)-dione, complexed with the c-MET protein, reveals key structural features of the indazole moiety.

In this complex, the 3-iodo-indazole portion establishes significant interactions within the protein's binding site. A notable feature is a hydrogen bond formed between the N-1 nitrogen of the indazole ring and a crystallographic water molecule, which in turn interacts with nearby amino acid residues. This confirms the role of the indazole N-1 position as a hydrogen bond acceptor.

Furthermore, the iodine atom at the 3-position is a critical feature. While not forming a direct bond in the cited protein complex, the C-I bond is a potential halogen bond (XB) donor in the solid state of the pure compound. Halogen bonds are non-covalent interactions where the iodine atom can interact with a nucleophilic atom (like a nitrogen or oxygen on an adjacent molecule), influencing the crystal packing. The distances of these interactions are typically shorter than the sum of the van der Waals radii of the involved atoms. The analysis of similar structures suggests that the C-I bond length would be approximately 2.09 Å.

Mechanistic Chemical Reactivity and Derivatization of 7 Fluoro 3 Iodo 1h Indazole

Cross-Coupling Chemistry at the 3-Position of the Indazole Ring

The carbon-iodine bond at the 3-position of 7-fluoro-3-iodo-1H-indazole is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents. chim.it

Arylation Reactions

Palladium-catalyzed Suzuki-Miyaura coupling is a widely used method for the C-3 arylation of 3-iodoindazoles. nih.gov This reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to couple the 3-iodoindazole with an arylboronic acid. nih.govmdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent can significantly influence the reaction yield and scope. For instance, the use of ionic liquids like BMImBF₄ has been shown to improve yields and facilitate catalyst recycling in the Suzuki-Miyaura coupling of N-Boc protected 3-iodoindazoles. mdpi.com

Buchwald-Hartwig amination, another palladium-catalyzed reaction, can be employed to form carbon-nitrogen bonds at the C-3 position. This allows for the introduction of various amine functionalities.

Table 1: Examples of Arylation Reactions of Indazole Derivatives

| Indazole Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| N-Boc-3-iodo-1H-indazole | Arylboronic acids | PdCl₂(dppf)/BMImBF₄ | N-Boc-3-aryl-1H-indazole | Good to excellent | mdpi.com |

| 3-Iodo-1H-indazole | Arylboronic acids | Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/EtOH/H₂O, MW | 3-Aryl-1H-indazole | Good | researchgate.net |

| 1-Methyl-4-nitro-1H-indazole | (Hetero)aryl bromides/iodides | Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, DMA | 1-Methyl-3-(hetero)aryl-4-nitro-1H-indazole | Moderate to good | researchgate.net |

This table presents a selection of reported arylation reactions on the indazole core, highlighting the versatility of palladium-catalyzed cross-coupling methods.

Alkenylation and Alkynylation Reactions

The introduction of vinyl and alkynyl groups at the C-3 position can be achieved through Heck and Sonogashira coupling reactions, respectively. A study on the Suzuki-type cross-coupling of unprotected 3-iodoindazoles with pinacol (B44631) vinyl boronate demonstrated an efficient C-3 vinylation under microwave irradiation. mdpi.com This method proved effective for various substituted 3-iodoindazoles, including those with electron-withdrawing groups like nitro and cyano substituents. mdpi.com

The Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, allows for the direct coupling of terminal alkynes with the 3-iodoindazole. These reactions expand the structural diversity of indazole derivatives for various applications. chim.it

Cyanation Reactions

The conversion of the 3-iodo group to a cyano group is a valuable transformation, as the nitrile functionality can be further elaborated into other functional groups such as carboxylic acids, amides, or amines. Palladium or copper-catalyzed cyanation reactions are commonly employed for this purpose. nih.govrsc.org For example, the reaction of 7-fluoro-1H-indazole-5-carbonitrile with iodine and potassium hydroxide (B78521) in DMF yields this compound-5-carbonitrile. google.com The subsequent cyanation at the 3-position would provide a dicyanated indazole derivative.

Nucleophilic and Electrophilic Substitution Reactions on the Indazole Core

The indazole ring itself is susceptible to both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The fluorine atom at the 7-position can potentially undergo nucleophilic aromatic substitution, though this is generally less facile than with other halogens. ambeed.com

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene (B151609) portion of the indazole ring. The position of these substitutions is directed by the combined electronic effects of the fused pyrazole (B372694) ring and the existing fluoro and iodo substituents. For instance, nitration of 2H-indazoles has been achieved at the C3-position using radical conditions. chim.it

Oxidation and Reduction Processes of this compound Derivatives

The functional groups on the this compound scaffold can undergo various oxidation and reduction reactions. For example, a nitro group, if introduced onto the ring, can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. smolecule.com This provides a route to aminoindazole derivatives, which are important building blocks in medicinal chemistry. sci-hub.se Conversely, the indazole ring itself or attached functional groups can be oxidized under appropriate conditions. ambeed.com For instance, the hydroxyl group at the 4-position of a related indazole derivative can be oxidized to a carbonyl group.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as powerful tools for the derivatization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions. mdpi.com For indazoles, C-H activation can be directed to various positions on the ring. While C-3 functionalization is often achieved via halogenated precursors, direct C-H arylation at this position has been reported, albeit sometimes requiring specific catalysts and conditions. mdpi.com

Recent research has also focused on the regioselective C-H functionalization of the six-membered ring of indazoles. mdpi.com For example, palladium-catalyzed C-7 arylation of indoles has been achieved, and similar strategies could potentially be applied to this compound, targeting the C-H bonds of the benzene ring. mdpi.com Rhodium-catalyzed double C-H activation of aldehyde hydrazones has also been utilized for the synthesis of functionalized 1H-indazoles. researchgate.netnih.gov These advanced methods provide novel pathways for creating complex indazole derivatives.

Computational Chemistry and Theoretical Modeling of 7 Fluoro 3 Iodo 1h Indazole Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-Fluoro-3-iodo-1H-indazole, DFT calculations can elucidate its fundamental properties, including the distribution of electrons, the energies of molecular orbitals, and descriptors of chemical reactivity.

Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net From these calculations, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative fluorine and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms are likely to be regions of positive potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with biological macromolecules, such as proteins. nih.gov

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, and the forces between atoms are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds.

These simulations can reveal the preferred conformations of this compound in solution and can be used to predict its binding mode and affinity to a target protein. nih.gov By simulating the ligand-protein complex, one can observe the stability of the interaction, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and calculate the binding free energy.

Table 2: Key Parameters from a Molecular Dynamics Simulation of this compound with a Target Protein

| Parameter | Description | Illustrative Finding |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | A stable RMSD of the ligand within the binding pocket suggests a stable binding mode. |

| Hydrogen Bonds | Identifies the formation and duration of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds with key residues indicate important interactions for binding. |

| Binding Free Energy | An estimation of the strength of the ligand-protein interaction. | A negative binding free energy indicates a favorable interaction. |

Note: The findings in this table are hypothetical and represent the type of data obtained from MD simulations.

Free Energy Perturbation (FEP) and Alchemical Transformation Methods in Ligand Optimization

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the difference in free energy between two states, which is particularly useful in drug discovery for predicting the change in binding affinity upon modification of a lead compound. vu.nl FEP calculations involve "alchemically" transforming one molecule into another through a series of non-physical intermediate steps. vu.nl

For optimizing a ligand like this compound, FEP can be used to predict the effect of substituting different chemical groups on its binding affinity to a target protein. For example, one could calculate the change in binding free energy when the iodine atom at the 3-position is replaced with a bromine or chlorine atom. This allows for the in silico screening of potential modifications, prioritizing the synthesis of compounds with the highest predicted affinity. nih.govchemrxiv.org

The accuracy of FEP calculations is highly dependent on the quality of the force field, sufficient sampling of conformational space, and the similarity between the two molecules being compared. nih.gov

Table 3: Example of Relative Binding Free Energy (ΔΔG) Predictions from FEP Calculations for Analogs of this compound

| Modification | Predicted ΔΔG (kcal/mol) | Interpretation |

| 3-Iodo to 3-Bromo | +0.5 | The bromo analog is predicted to have a slightly weaker binding affinity. |

| 3-Iodo to 3-Chloro | +1.2 | The chloro analog is predicted to have a weaker binding affinity. |

| 7-Fluoro to 7-Chloro | -0.8 | The chloro analog at the 7-position is predicted to have a stronger binding affinity. |

Note: The values in this table are for illustrative purposes to demonstrate the output of FEP calculations.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, such as DFT, can be employed to study the mechanisms of chemical reactions involving this compound. These studies can provide detailed information about the energy landscape of a reaction, including the structures of reactants, products, intermediates, and transition states. nih.gov

The analysis of the transition state structure provides insights into the bonding changes that occur during the reaction. Furthermore, the influence of catalysts, solvents, and substituents on the reaction mechanism can be computationally explored, guiding the optimization of reaction conditions. chim.it

Table 4: Illustrative Data from a Quantum Chemical Study of a Hypothetical Reaction Involving this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials of the reaction. |

| Transition State 1 | +15.2 | The energy barrier for the first step of the reaction. |

| Intermediate | -5.7 | A stable species formed during the reaction. |

| Transition State 2 | +10.8 | The energy barrier for the second step of the reaction. |

| Products | -20.3 | The final products of the reaction. |

Note: This table presents hypothetical data to exemplify the results of a quantum chemical study on a reaction mechanism.

Emerging Research Avenues and Future Perspectives in 7 Fluoro 3 Iodo 1h Indazole Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

AI and ML algorithms are being employed to accelerate the identification of novel drug candidates by analyzing vast datasets of chemical structures and biological activities. nih.govsciencescholar.us These technologies can predict the potential of new indazole derivatives to interact with specific biological targets, optimize their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and even generate entirely new molecular structures with desired characteristics. biotech-asia.orgnih.gov

Key applications of AI/ML in the context of indazole scaffolds include:

Predictive Modeling: Machine learning models, including deep neural networks and graph neural networks, are trained on known indazole derivatives to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then screen virtual libraries of compounds, including novel derivatives of 7-Fluoro-3-iodo-1H-indazole, to predict their binding affinity for targets like protein kinases. rsc.org

De Novo Design: Generative AI models can design novel indazole-based molecules from the ground up. By learning the underlying chemical rules and desired properties for a specific target, these algorithms can propose structures that have a high probability of being active and patentable.

Scaffold Hopping: AI can identify alternative core structures (scaffolds) that maintain the key binding interactions of a known indazole inhibitor but possess different physicochemical properties. This is particularly useful for overcoming issues like poor solubility or off-target effects. chemrxiv.org

Interactive Table: AI/ML Approaches in Kinase Inhibitor Design

| AI/ML Technique | Application in Drug Design | Relevance for Indazole Scaffolds |

|---|---|---|

| Deep Learning | Predicting bioactivity, generating novel molecules | Designing new kinase inhibitors with improved potency and selectivity. rsc.orgchemrxiv.org |

| Graph Neural Networks | Modeling complex molecular structures and interactions | Enhancing the accuracy of binding affinity predictions for specific kinase targets. rsc.org |

| Generative Models | De novo design of compounds with desired properties | Creating novel indazole derivatives with optimized ADMET profiles. |

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The utility of this compound as a building block is intrinsically linked to the efficiency and versatility of its synthesis and subsequent functionalization. Classical methods for constructing the indazole ring often require harsh conditions and may offer limited control over regioselectivity. Consequently, modern organic chemistry has focused on developing more sophisticated and efficient synthetic routes. nih.govmdpi.com

Recent advancements in transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization have provided powerful tools for synthesizing and modifying indazole scaffolds. nih.gov For a molecule like this compound, the iodine atom at the 3-position is a particularly valuable handle for introducing further molecular complexity through reactions like Suzuki, Stille, and Sonogashira couplings. researchgate.netchim.it

Emerging synthetic strategies relevant to this compound include:

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for the carbonylation of 3-iodoindazoles to produce esters and amides, which are common functionalities in bioactive molecules. thieme-connect.com This allows for the direct conversion of the iodo-group into other valuable functional groups under mild conditions. thieme-connect.com

Copper-Catalyzed Reactions: Copper-mediated one-pot syntheses have been developed to construct the dihydro-1H-indazole core with good to moderate yields, offering a more streamlined approach compared to traditional multi-step sequences. mdpi.com

Metal-Free Halogenation: Environmentally friendly, metal-free methods for the regioselective halogenation of indazoles have been developed. rsc.orgnih.gov These methods often use readily available halogen sources under mild conditions, sometimes in aqueous media, which aligns with the principles of green chemistry. rsc.orgnih.gov

C-H Activation/Annulation: Rhodium and other transition metals are used to catalyze tandem C-H activation and intramolecular annulation reactions, providing efficient pathways to construct the indazole core from simpler starting materials. nih.gov

Interactive Table: Comparison of Synthetic Methodologies for Indazoles

| Synthetic Method | Key Features | Advantages |

|---|---|---|

| Classical Cyclization | Use of hydrazines and substituted benzaldehydes or ketones. | Well-established, readily available starting materials. |

| Transition-Metal Catalysis (Pd, Cu, Rh) | Cross-coupling, C-H activation, carbonylation. nih.govresearchgate.netthieme-connect.com | High efficiency, excellent functional group tolerance, mild reaction conditions. nih.govthieme-connect.com |

| One-Pot Procedures | Multiple reaction steps are performed in a single flask. mdpi.com | Increased efficiency, reduced waste, and higher overall yields. mdpi.com |

Expansion of Biological Target Space for Indazole Scaffolds

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, primarily recognized for its role in the development of protein kinase inhibitors for oncology. nih.govrsc.org A number of approved anticancer drugs, such as Pazopanib and Niraparib, feature the indazole core. nih.govnih.govnih.gov However, ongoing research is significantly broadening the range of biological targets for which indazole derivatives, including those derived from this compound, are being investigated.

The structural versatility of the indazole ring allows it to form key hydrogen bonding interactions within the ATP-binding site of various kinases, including VEGFR, FGFR, and Aurora kinases. nih.govnih.govresearchgate.netnih.gov The strategic placement of substituents, such as the fluoro and iodo groups on this compound, allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. nbinno.com

Beyond kinases, research is uncovering the potential of indazole derivatives to modulate a diverse array of other biologically important targets:

Poly(ADP-ribose)polymerase-1 (PARP-1): N-1 substituted indazole-3-carboxamides have been designed and synthesized as inhibitors of PARP-1, an enzyme involved in DNA repair and a key target in cancer therapy. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): Substituted 1H-indazoles have shown potent inhibitory activity against IDO1, an enzyme that plays a role in immune suppression in the tumor microenvironment. nih.gov

DNA Gyrase: Novel indazole derivatives have been designed as potential inhibitors of bacterial DNA gyrase B, suggesting applications as antibacterial agents. eurekaselect.com

Other Enzymes and Receptors: The indazole scaffold has also been explored for its activity against targets such as human neutrophil elastase, as serotonin 5-HT3 receptor antagonists, and as inhibitors of mitogen-activated protein kinase 1 (MAPK1). unina.itmdpi.com

Interactive Table: Expanding Biological Targets for Indazole Derivatives

| Biological Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR, FGFR, EGFR, Aurora Kinases, c-Kit. nih.govnih.govresearchgate.netnih.gov | Oncology. nih.gov |

| DNA Repair Enzymes | PARP-1. nih.gov | Oncology. nih.gov |

| Immunomodulatory Enzymes | IDO1. nih.gov | Immuno-oncology. |

| Bacterial Enzymes | DNA Gyrase B. eurekaselect.com | Infectious Diseases. eurekaselect.com |

Advanced Applications in Chemical Biology and Material Science

The utility of this compound is not confined to drug discovery. Its unique chemical properties make it an attractive candidate for applications in the fields of chemical biology and material science. The presence of both a fluorine atom, which can enhance metabolic stability and binding affinity, and an iodine atom, a versatile handle for chemical modification, creates a powerful combination. chemimpex.com

In chemical biology , functionalized indazoles can be used as molecular probes to investigate complex biological processes. For example, by attaching a fluorescent tag or a reactive group to the indazole scaffold via the iodo-position, researchers can create tools to:

Visualize the localization of a target protein within a cell.

Identify the binding partners of a specific enzyme.

Elucidate the mechanism of action of a drug.

In material science , the rigid, aromatic structure of the indazole ring, combined with the ability to modify its electronic properties through substitution, opens up possibilities for creating novel functional materials. chemimpex.com While specific applications for this compound are still emerging, related halogenated heterocyclic compounds are used in the development of:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of aromatic heterocycles can be tuned for use in the emissive layers of OLEDs.

Advanced Polymers and Coatings: Incorporation of fluorinated and iodinated building blocks can enhance properties such as thermal stability, durability, and resistance to environmental degradation. chemimpex.com

Agrochemicals: The indazole scaffold is also being explored in the development of new agrochemicals, where its biological activity can be harnessed for crop protection. chemimpex.com

The continued exploration of these emerging research avenues promises to further solidify the importance of this compound as a versatile and valuable chemical entity with a bright future in a multitude of scientific disciplines.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.